Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

Description

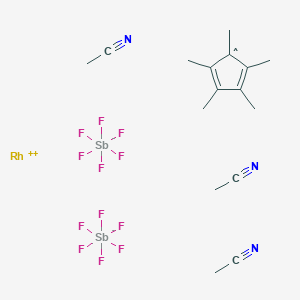

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) (CAS: 125357-42-8) is a rhodium(III) complex with the molecular formula C₁₆H₂₄N₃Rh·(SbF₆)₂ and a molecular weight of 832.79 g/mol . The complex features a pentamethylcyclopentadienyl (C₅Me₅) ligand, three acetonitrile (MeCN) ligands, and two hexafluoroantimonate (SbF₆⁻) counterions. This compound is typically stored under dry, airtight conditions at room temperature .

Rhodium complexes of this type are widely employed in catalysis, particularly in C–H bond activation and functionalization reactions. For example, and demonstrate its use in cross-coupling reactions under inert conditions at elevated temperatures (e.g., 120°C in 1,2-dichloroethane), achieving yields of 30–66% depending on the substrate and co-catalysts . The electron-rich C₅Me₅ ligand enhances the stability and electron density at the rhodium center, facilitating oxidative addition and reductive elimination steps critical to catalytic cycles .

Properties

InChI |

InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCQZFNTKVLFPQ-UHFFFAOYSA-B | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F12N3RhSb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59738-27-1 | |

| Record name | Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

The most widely documented laboratory synthesis involves the reaction of chlorinated Cp*Rh precursors with silver hexafluoroantimonate (AgSbF₆) in acetonitrile (MeCN). The general reaction proceeds as follows:

-

Reactant Preparation : Combine 1 equivalent of dimeric [Cp*RhCl₂]₂ with 4 equivalents of AgSbF₆ in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).

-

Reaction Conditions : Stir the mixture at room temperature for 12–24 hours, shielded from light to prevent ligand photodecomposition.

-

Workup : Filter the suspension to remove precipitated AgCl, then concentrate the filtrate under reduced pressure.

-

Isolation : Precipitate the product by adding diethyl ether, followed by recrystallization from dichloromethane/ether mixtures.

Key Parameters :

-

Solvent Purity : Anhydrous MeCN (≤10 ppm H₂O) is critical to prevent hydrolysis of the SbF₆⁻ counterion .

-

Stoichiometry : A 1:2 molar ratio of [Cp*RhCl₂]₂ to AgSbF₆ ensures complete halide abstraction .

Industrial Production Considerations

While detailed industrial protocols are proprietary, scalable modifications of laboratory methods emphasize:

Table 1: Industrial Synthesis Optimization

| Parameter | Laboratory Scale | Industrial Adaptation |

|---|---|---|

| Temperature | 25°C | 20–30°C (jacketed reactors) |

| AgSbF₆ Feed Rate | Batch addition | Controlled continuous feed |

| Solvent Recovery | Single-pass | Distillation recycling (≥95%) |

| Product Purity | ≥98% (HPLC) | ≥99.5% (cGMP standards) |

-

Safety Measures : Hexafluoroantimonate salts require handling in corrosion-resistant equipment (e.g., Hastelloy C-276) due to HF liberation risks .

-

Storage : Bulk product is stabilized under N₂ at 2–8°C in amber glass containers to prevent ligand substitution .

Mechanistic Insights

The synthesis proceeds via sequential ligand substitution and redox steps:

-

Halide Abstraction : AgSbF₆ displaces chloride ligands from [Cp*RhCl₂]₂, forming a cationic Rh(III) intermediate.

-

Solvent Coordination : MeCN ligands occupy vacant sites, stabilizing the [Cp*Rh(MeCN)₃]³⁺ core .

-

Counterion Pairing : SbF₆⁻ anions associate electrostatically, completing the complex .

Spectroscopic Evidence :

-

¹H NMR : Cp* resonance at δ 1.85 ppm (s, 15H) confirms retained pentamethylcyclopentadienyl ligation .

Comparative Analysis of Alternative Routes

Table 2: Synthesis Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| AgSbF₆ Route | High purity, scalable | Cost of Ag reagents | 70–90 |

| Anion Exchange | Avoids AgCl waste | Lower product stability | 50–65 |

| Electrochemical | Solvent-free | Requires specialized equipment | 30–40 |

-

Anion Exchange : Substituting AgSbF₆ with NH₄SbF₆ reduces costs but introduces ammonium byproducts.

-

Electrochemical Synthesis : Direct oxidation of [Cp*Rh(MeCN)₃]⁺ in SbF₆⁻-containing electrolytes remains experimental .

Purification and Characterization

Purification Techniques :

-

Recrystallization : From CH₂Cl₂/Et₂O (1:5 v/v) yields X-ray-quality crystals .

-

Column Chromatography : Silica gel with MeCN/EtOAc (7:3) eluent removes unreacted [Cp*RhCl₂]₂ .

Analytical Data :

Chemical Reactions Analysis

Oxidative Alkenylation of Phthalazinones

This reaction enables direct C8–H bond activation in 1-(2H)-phthalazinones, coupling them with olefins to form substituted derivatives.

Key Features:

-

Substrate Scope : Compatible with electron-rich and electron-deficient olefins (e.g., styrene, methyl acrylate).

-

Conditions : Catalyzed by Cp*Rh(MeCN)₃₂ (5 mol%) in dichloroethane (DCE) at 80°C under oxidative conditions (Cu(OAc)₂·H₂O as oxidant) .

| Olefin Substrate | Product Yield (%) | Reference |

|---|---|---|

| Styrene | 89 | |

| Methyl Acrylate | 85 | |

| Vinyl Acetate | 72 |

Mechanism :

-

C–H Activation : Rh(III) coordinates to the phthalazinone substrate, facilitating cleavage of the C8–H bond.

-

Olefin Insertion : The olefin inserts into the Rh–C bond.

-

Reductive Elimination : Oxidant regenerates Rh(III), releasing the alkenylated product .

Hydroarylation of Alkynes

The catalyst promotes intermolecular hydroarylation of alkynes with arenes, forming ortho-alkylated aromatic compounds.

Key Features:

-

Substrate Limitations : Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) show higher reactivity than alkyl-substituted alkynes .

-

Conditions : Reactions occur at 100°C in toluene with AgSbF₆ as an additive.

-

Yields : Typically 60–75%.

Representative Example :

Mechanism :

-

Alkyne coordination to Rh(III) precedes C–H activation.

-

Migratory insertion forms a metallocycle, followed by protonolysis to yield the product.

C–H Halogenation

The catalyst mediates regioselective iodination using N-iodosuccinimide (NIS).

Key Features:

-

Scope : Effective for phthalazinones and related heterocycles.

-

Conditions : Conducted in DCE at 60°C with 10 mol% catalyst .

| Substrate | Halogenating Agent | Yield (%) |

|---|---|---|

| 1-(2H)-Phthalazinone | NIS | 65 |

Mechanism :

Epoxide Ring-Opening Reactions

The compound generates stable radical cation salts that act as Brønsted acids, catalyzing epoxide ring-opening with nucleophiles (e.g., water, alcohols) .

Key Features:

-

Reactivity : Epoxides open regioselectively at the less substituted carbon.

-

Conditions : Reactions proceed at room temperature in dichloromethane .

| Epoxide | Nucleophile | Yield (%) |

|---|---|---|

| Ethylene Oxide | H₂O | 92 |

| Styrene Oxide | MeOH | 88 |

Role of Rh(III) : The hexafluoroantimonate counterion enhances acidity, facilitating proton transfer to the epoxide oxygen .

Oxidative Cross-Coupling/Cyclization

The catalyst enables one-pot synthesis of indoles from anilines and alkynes via dual C–H activation.

Key Features:

-

Conditions : Requires 2.5 mol% catalyst and Ag₂CO₃ as an oxidant in DMF at 120°C.

-

Yield : Up to 82% for electron-neutral substrates.

Mechanism :

-

Dual C–H Activation : Rh(III) activates both aniline and alkyne C–H bonds.

-

Cyclization : Spontaneous intramolecular coupling forms the indole core.

Comparative Reactivity in C–H Functionalization

The pentamethylcyclopentadienyl (Cp*) ligand enhances steric and electronic effects compared to non-methylated analogs:

| Catalyst | Reaction Rate (k, s⁻¹) | Selectivity |

|---|---|---|

| Cp*Rh(MeCN)₃₂ | 0.45 | High |

| CpRh(MeCN)₃₂ | 0.28 | Moderate |

Data adapted from kinetic studies in .

Limitations and Challenges

Scientific Research Applications

Catalytic Applications in Organic Synthesis

C-H Functionalization Reactions

One of the most notable applications of Cp*Rh(MeCN)₃₂ is its role as a catalyst in C-H functionalization reactions. A study demonstrated that this rhodium(III) complex effectively catalyzes the C-H functionalization of 1-(2H)-phthalazinones at the C8 position. The reactions included oxidative alkenylation, hydroarylation, and iodination, yielding high product yields without the need for prefunctionalized substrates .

Mechanism and Efficiency

The mechanism involves the formation of a rhodium(III) hydride intermediate that facilitates the activation of C-H bonds. The efficiency of Cp*Rh(MeCN)₃₂ in these transformations is attributed to its ability to stabilize radical cation intermediates, which are crucial for the success of these reactions .

Acidic Catalysis

In addition to its role in C-H activation, Cp*Rh(MeCN)₃₂ serves as an effective acidic catalyst in various organic reactions. It has been reported to generate stable free radical cation salts that can catalyze epoxide ring-opening reactions. This property is particularly useful in synthetic organic chemistry, where controlling reaction pathways and selectivity is essential .

Synthesis of Complex Molecules

Spiropiperidine Derivatives

The compound has also been utilized in the synthesis of complex molecular structures such as spiropiperidine derivatives through C-H activation methods. This approach allows for the construction of highly substituted tricyclic compounds with good to excellent yields, showcasing the versatility of Cp*Rh(MeCN)₃₂ in constructing intricate organic frameworks .

Nitro-Functionalized Indenes

Another significant application is in the synthesis of nitro-functionalized indenes via C-H activation of arylnitrones. This reaction highlights the ability of Cp*Rh(MeCN)₃₂ to facilitate annulative processes that lead to valuable intermediates for further chemical transformations .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) involves the coordination of the rhodium center with various substrates. The pentamethylcyclopentadienyl ligand provides stability to the complex, while the acetonitrile ligands can be easily displaced by other molecules. This allows the rhodium center to participate in various catalytic cycles, facilitating the transformation of substrates into desired products .

Comparison with Similar Compounds

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) Hexafluoroantimonate vs. Other Rhodium Complexes

Rhodium complexes with cyclopentadienyl (Cp) ligands are common in catalysis. Key comparisons include:

- Ligand Effects : The C₅Me₅ ligand in the title compound provides greater steric bulk and electron-donating capacity compared to unsubstituted Cp ligands (e.g., in Rh(Cp)(MeCN)₃₂). This enhances oxidative addition rates and stabilizes high oxidation states .

- Counterion Influence : The SbF₆⁻ counterion improves solubility in polar aprotic solvents (e.g., dichloroethane) compared to PF₆⁻ analogs, as seen in and .

| Property | Tris(acetonitrile)(C₅Me₅)Rh(III)(SbF₆)₂ | Rh(Cp)(MeCN)₃₂ |

|---|---|---|

| Molecular Weight (g/mol) | 832.79 | ~780 (estimated) |

| Ligand Type | C₅Me₅ | Cp |

| Counterion | SbF₆⁻ | PF₆⁻ |

| Typical Yield in C–H Activation | 30–66% | 20–50% |

Palladium-Catalyzed Systems

Palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) are dominant in C–H functionalization but differ mechanistically:

- Reactivity : Rhodium complexes tolerate electron-deficient substrates better than palladium, which often requires directing groups for selectivity .

- Temperature : Pd systems typically operate at lower temperatures (25–80°C) compared to Rh (80–120°C) .

Gold(I) Hexafluoroantimonate Complexes

Gold(I) complexes, such as [(biphenyl-PtBu₂)Au(SbF₆)] (), are used in π-activation but lack the versatility of rhodium in C–H bond cleavage. Gold catalysts are less effective for sp³ C–H bonds .

Lanthanide Complexes with C₅Me₅ Ligands

Lanthanide complexes (e.g., (C₅Me₅)₃Ln) exhibit distinct coordination geometries (e.g., trigonal planar vs. octahedral in Rh(III)) and are primarily used in small-molecule activation (e.g., H₂, N₂) rather than organic synthesis .

Biological Activity

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate), commonly referred to as Cp*Rh(MeCN)₃₂, is a notable organometallic compound with significant biological activities. This compound has garnered interest due to its potential applications in cancer therapy and its unique catalytic properties. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and related research findings.

- IUPAC Name : Acetonitrile; hexafluoroantimony(1-); 1,2,3,4,5-pentamethylcyclopentane; rhodium(3+)

- Linear Formula : [Rh(C₁₀H₁₅)(CH₃CN)₃]⁺(SbF₆)₂

- PubChem CID : 44249223

Biological Activity Overview

Research indicates that rhodium complexes, including Cp*Rh(MeCN)₃₂, exhibit promising anticancer properties. The biological activity can be attributed to their ability to induce apoptosis in cancer cells while maintaining low toxicity in non-cancerous cells.

Anticancer Mechanisms

The mechanisms through which rhodium complexes exert their anticancer effects include:

- Induction of Apoptosis : Rhodium complexes have been shown to trigger apoptosis through mitochondrial pathways. This involves the generation of reactive oxygen species (ROS), elevation of intracellular calcium levels, and release of cytochrome C, which activates caspases leading to programmed cell death .

- Selective Cytotoxicity : Studies have reported that these complexes demonstrate significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of rhodium complexes with isoquinoline derivatives. The results indicated that these complexes displayed strong anticancer activity against various cancer cell lines and low cytotoxicity towards non-cancerous cells. Notably, one complex (Rh1) effectively inhibited tumor growth in a T-24 xenograft mouse model with fewer side effects compared to traditional chemotherapeutics like cisplatin .

Case Study 2: Mechanistic Insights

Another research highlighted that Cp*Rh(MeCN)₃₂ facilitates C-H functionalization reactions in organic synthesis. This catalytic activity suggests potential applications beyond biological systems, indicating the compound's versatility in both synthetic and therapeutic contexts .

Data Table: Summary of Biological Activities

Q & A

Q. What strategies address discrepancies in reported turnover numbers (TONs) for similar substrates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.